molecular formula C17H19FN2O4S B2572400 4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide CAS No. 433942-60-0

4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide

Cat. No.: B2572400
CAS No.: 433942-60-0
M. Wt: 366.41
InChI Key: CNRQPAYLTFNCLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide is a synthetic sulfamoyl-benzamide derivative of significant interest in medicinal chemistry and biochemical research. This compound is designed for investigational use as a potential inhibitor of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases), a key family of ectonucleotidases that regulate extracellular nucleotide signaling . These enzymes, including isoforms NTPDase1, 2, 3, and 8, are critical in numerous physiological and pathological processes such as thrombosis, inflammation, diabetes, and cancer, making them prominent targets for therapeutic development . The core structure integrates a benzamide moiety linked to a dimethylsulfamoyl group, a motif recognized for its diverse biological activity profile and ability to interact with enzyme active sites. Related sulfamoyl-benzamide compounds have demonstrated potent, sub-micromolar IC50 values against specific h-NTPDase isoforms, suggesting this compound may serve as a valuable chemical probe for elucidating purinergic signaling pathways . Its mechanism of action is hypothesized to involve the selective inhibition of h-NTPDase activity, thereby modulating the hydrolysis of extracellular ATP and ADP and influencing subsequent nucleotide receptor activation . Researchers can utilize this compound to explore nucleotide metabolism, immune cell communication, and vascular functions, as well as to develop new models for associated diseases. Please note: This product is intended for Research Use Only (RUO) and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S/c1-20(2)25(22,23)16-9-3-13(4-10-16)17(21)19-11-12-24-15-7-5-14(18)6-8-15/h3-10H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNRQPAYLTFNCLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The reaction of 4-fluorophenol with an appropriate alkylating agent, such as ethyl bromide, under basic conditions to form 4-fluorophenoxyethyl bromide.

    Coupling with Benzamide: The intermediate is then reacted with benzamide in the presence of a suitable base, such as potassium carbonate, to form N-[2-(4-fluorophenoxy)ethyl]benzamide.

    Introduction of the Dimethylsulfamoyl Group: Finally, the benzamide derivative is treated with dimethylsulfamoyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced purification techniques, such as recrystallization and chromatography, as well as the implementation of large-scale reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents like tetrahydrofuran.

    Substitution: Nitric acid, sulfuric acid, bromine, and appropriate solvents like dichloromethane.

Major Products

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity, which can affect various biochemical pathways.

    Modulating Receptors: Interacting with cell surface receptors and altering signal transduction pathways, leading to changes in cellular responses.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Substituent Variations and Pharmacological Profiles

The table below compares the target compound with analogs featuring modifications in the sulfamoyl group, fluorophenyl substituents, and side chains:

Compound Name Key Substituents Biological Activity Key Data (Kd, IC50) Reference
4-(Dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide Dimethylsulfamoyl, 4-fluorophenoxyethyl Potential sigma receptor ligand N/A (Theoretical modeling)
[125I]PIMBA Piperidinyl, iodomethoxybenzamide Sigma-1 receptor imaging (prostate cancer) Kd = 5.80 nM (sigma-1)
N-[3,4-Difluorophenyl]-3-methylbenzamide 3-Methyl, 3,4-difluorophenyl Not reported (structural analog) N/A
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide Benzyl-ethylsulfamoyl, oxadiazole Anticancer screening (in vitro) N/A
THHEB (3,4,5-Trihydroxy analog) Polyhydroxy, 4-hydroxyphenethyl Antioxidant DPPH IC50 = 22.8 μM

Key Observations :

  • Sigma Receptor Affinity : The dimethylsulfamoyl group in the target compound may mimic the sulfonamide or piperidinyl groups in [125I]PIMBA, which show high affinity (Kd = 5.80 nM) for sigma-1 receptors .
  • Antioxidant Activity : Hydroxyl-rich analogs like THHEB exhibit potent radical scavenging (IC50 = 2.5 μM for superoxide), but sulfamoyl derivatives are less likely to display such activity due to reduced electron-donating capacity .

Structure-Activity Relationships (SAR)

  • Sulfamoyl vs.
  • Fluorine Positioning : 4-Fluorophenyl (target) versus 2- or 3-fluorophenyl () affects steric hindrance and dipole interactions.
  • Side Chain Length : The ethyl spacer in the target compound may improve bioavailability compared to shorter chains (e.g., methyl in N-(4-fluorophenyl)-3-methylbenzamide) .

Biological Activity

4-(Dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a dimethylsulfamoyl group, a fluorophenoxy group, and a benzamide moiety, which collectively contribute to its unique properties and reactivity. This article provides a detailed overview of its biological activities, including mechanisms of action, therapeutic potentials, and comparisons with similar compounds.

Chemical Structure

The molecular formula of this compound is C17_{17}H19_{19}FN2_2O4_4S, with a molecular weight of approximately 366.41 g/mol. The structural components include:

  • Dimethylsulfamoyl group : Known for enhancing solubility and bioactivity.
  • Fluorophenoxy group : Imparts specific interactions with biological targets.
  • Benzamide moiety : Often associated with various pharmacological activities.

Research on related benzamide compounds suggests that this compound may interact with specific biological targets, particularly lipid-transfer proteins such as Sec14. This interaction could influence lipid transfer pathways and subsequently alter cellular functions.

Proposed Mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on human histone deacetylases (HDACs), which play critical roles in cancer biology by regulating gene expression.
  • Modulation of Lipid Metabolism : The compound's structure may allow it to interfere with lipid metabolism, potentially impacting cell signaling and growth.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity by targeting HDAC enzymes. Inhibiting these enzymes can lead to altered gene expression profiles that suppress tumor growth.

Compound Activity Target Source
This compoundAnticancerHDAC enzymes
Related Benzamide DerivativesAnticancerHDAC enzymes

Anti-inflammatory Potential

The presence of the dimethylsulfamoyl group suggests potential anti-inflammatory properties, as similar compounds have been investigated for their ability to modulate inflammatory pathways.

Case Studies and Research Findings

  • Cell Line Studies : Research on related benzamide derivatives has demonstrated significant inhibitory effects against various cancer cell lines. These studies highlight the importance of structural modifications in enhancing biological activity.
  • Binding Affinity Studies : Techniques such as surface plasmon resonance have been proposed to investigate the binding affinity of this compound to HDAC enzymes, which could provide insights into its mechanism of action.

Comparison with Similar Compounds

When compared to other benzamide derivatives, this compound stands out due to its unique combination of functional groups. This uniqueness may enhance its solubility and bioavailability while potentially reducing toxicity.

Compound Structural Features Biological Activity
This compoundDimethylsulfamoyl, FluorophenoxyAnticancer, Anti-inflammatory
Other Benzamide DerivativesVariesAnticancer (HDAC inhibitors)

Q & A

Q. What are the recommended synthetic routes for 4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including:

  • Amide coupling : Reacting 4-(dimethylsulfamoyl)benzoic acid with 2-(4-fluorophenoxy)ethylamine using coupling agents like HATU or EDC in anhydrous dichloromethane (DCM) at 0–25°C.
  • Purification : Column chromatography (e.g., silica gel, gradient elution with hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the product .
  • Optimization : Higher yields (e.g., >70%) are achieved by controlling moisture levels, using excess coupling agents, and optimizing reaction time (e.g., 12–24 hours). Monitoring via TLC or HPLC ensures reaction completion .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: Key techniques include:

  • ¹H/¹³C-NMR : Assign peaks for the dimethylsulfamoyl group (δ ~3.0 ppm for -N(CH₃)₂), fluorophenoxy aromatic protons (δ ~6.8–7.3 ppm), and amide NH (δ ~8.5 ppm). Coupling constants confirm substituent positions .
  • FT-IR : Confirm amide C=O (1650–1680 cm⁻¹) and sulfonamide S=O (1150–1200 cm⁻¹) stretches .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ calculated vs. observed) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound against specific therapeutic targets?

Methodological Answer:

  • Target Selection : Prioritize targets based on structural analogs (e.g., sulfonamides targeting carbonic anhydrases or kinase enzymes) .
  • In Vitro Assays :
    • Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., CA-II inhibition monitored at 400 nm) with varying compound concentrations (0.1–100 µM) .
    • Receptor Binding : Radioligand displacement assays (e.g., D3 receptor binding with ³H-spiperone) to determine IC₅₀ values .
  • Cell-Based Models : Test cytotoxicity (MTT assay) and antiproliferative effects in cancer cell lines (e.g., HeLa, MCF-7) at 24–72-hour exposures .

Q. What computational methods are suitable for predicting the binding affinity and pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., D3 receptor). Key residues (e.g., Asp110, Ser192) may form hydrogen bonds with the sulfamoyl group .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and topological indices to predict solubility and permeability .
  • ADMET Prediction : Tools like SwissADME estimate metabolic stability (CYP450 interactions) and blood-brain barrier penetration .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize the pharmacological profile of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified sulfamoyl (e.g., -SO₂NHCH₃) or phenoxy groups (e.g., 3-fluoro vs. 4-fluoro). Test bioactivity to identify critical moieties .
  • Data Analysis : Use regression models to correlate structural features (e.g., Hammett σ values for substituents) with activity metrics (e.g., IC₅₀) .
  • Metabolic Profiling : Identify metabolic soft spots via liver microsome assays. For example, replacing labile ethyl groups with cyclopropyl may enhance stability .

Q. What strategies can resolve contradictions in experimental data when determining metabolic stability?

Methodological Answer:

  • Cross-Validation : Repeat assays in triplicate using human/rat liver microsomes under standardized conditions (pH 7.4, 37°C).
  • Advanced Analytics : Use LC-MS/MS to detect metabolites (e.g., hydroxylation or glucuronidation products). Isotopic labeling (e.g., ¹⁴C) tracks degradation pathways .
  • In Silico Reconciliation : Compare experimental half-lives (t₁/₂) with predictions from tools like MetaDrug to identify outliers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.